4-(3-Methoxypropoxy)benzaldehyde

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

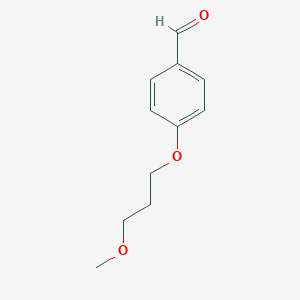

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-(3-methoxypropoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-13-7-2-8-14-11-5-3-10(9-12)4-6-11/h3-6,9H,2,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAAGRUIKVGFWOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCOC1=CC=C(C=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30589797 | |

| Record name | 4-(3-Methoxypropoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30589797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42580-35-8 | |

| Record name | 4-(3-Methoxypropoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30589797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: 4-Methoxy-3-(3-methoxypropoxy)benzaldehyde

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Methoxy-3-(3-methoxypropoxy)benzaldehyde, a substituted benzaldehyde derivative of interest in medicinal chemistry and organic synthesis. This document elucidates its chemical and physical properties, provides a detailed, plausible synthetic protocol, and explores its potential, though currently unproven, therapeutic applications based on the biological activities of structurally related compounds. Particular attention is given to the potential role of such scaffolds as inhibitors of aldehyde dehydrogenase 1A3 (ALDH1A3), a target of interest in cancer drug development. All quantitative data is presented in standardized tables, and key processes are visualized using Graphviz diagrams to facilitate understanding and further research.

Introduction and Nomenclature

4-Methoxy-3-(3-methoxypropoxy)benzaldehyde is an aromatic aldehyde. It is important to note that while the topic specified "4-(3-Methoxypropoxy)benzaldehyde," the compound consistently associated with the CAS number 172900-75-3 in chemical literature and supplier databases is 4-Methoxy-3-(3-methoxypropoxy)benzaldehyde .[1][2][3][4] This guide will focus on the latter, correctly named compound.

Benzaldehyde and its derivatives are a class of compounds with significant therapeutic potential, exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[5] The structural versatility of the benzaldehyde scaffold allows for extensive chemical modifications to modulate its pharmacological profile.

Physicochemical and Computational Properties

The known physical, chemical, and computationally derived properties of 4-Methoxy-3-(3-methoxypropoxy)benzaldehyde are summarized in the tables below.

Table 1: Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 172900-75-3 | [1][2][4] |

| Molecular Formula | C₁₂H₁₆O₄ | [1][2] |

| Molecular Weight | 224.25 g/mol | [1][2] |

| Boiling Point | 341.9 ± 27.0 °C at 760 mmHg | [4] |

| Density | 1.1 ± 0.1 g/cm³ | [4] |

| Melting Point | Not available | [4] |

| Appearance | Not specified (likely an oil or low-melting solid) | |

| Storage | Sealed in dry, 2-8°C | [1] |

Table 2: Computational Properties

| Property | Value | Reference(s) |

| Topological Polar Surface Area (TPSA) | 44.76 Ų | [1] |

| LogP (octanol-water partition coefficient) | 1.923 | [1] |

| Hydrogen Bond Acceptors | 4 | [1] |

| Hydrogen Bond Donors | 0 | [1] |

| Rotatable Bonds | 7 | [1] |

Synthesis Protocol

Proposed Experimental Protocol: Williamson Ether Synthesis

Reaction:

-

Reactants: Isovanillin (3-hydroxy-4-methoxybenzaldehyde), 1-bromo-3-methoxypropane

-

Base: Potassium carbonate (K₂CO₃) or another suitable base like sodium hydride (NaH).

-

Solvent: A polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

Procedure:

-

Preparation: To a solution of isovanillin (1.0 equivalent) in the chosen solvent, add a slight excess of the base (e.g., 1.5 equivalents of K₂CO₃).

-

Addition of Alkyl Halide: To the stirred suspension, add 1-bromo-3-methoxypropane (1.1 equivalents) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 4-Methoxy-3-(3-methoxypropoxy)benzaldehyde.

References

- 1. Influence of para-substituted benzaldehyde derivatives with different push/pull electron strength groups on the conformation of human serum albumin and toxicological effects in zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery and structure-activity relationship studies of 2-benzylidene-2,3-dihydro-1H-inden-1-one and benzofuran-3(2H)-one derivatives as a novel class of potential therapeutics for inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. CAS#:172900-75-3 | 4-Methoxy-3-(3-methoxypropoxy)benzaldehyde | Chemsrc [chemsrc.com]

- 5. benchchem.com [benchchem.com]

- 6. jk-sci.com [jk-sci.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

An In-depth Technical Guide on the Structural Analysis and Characterization of 4-(3-Methoxypropoxy)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural analysis and characterization of 4-(3-Methoxypropoxy)benzaldehyde, a key intermediate in the synthesis of the antihypertensive drug Aliskiren. This document details the physicochemical properties, synthesis, and spectroscopic characterization of the compound. It includes a compilation of available data, detailed experimental protocols for its preparation and analysis, and visual workflows to facilitate understanding and replication. All quantitative data is presented in structured tables for clarity and comparative purposes.

Introduction

This compound, with the Chemical Abstracts Service (CAS) registry number 172900-75-3, is a substituted aromatic aldehyde. Its significance lies primarily in its role as a crucial building block in the multi-step synthesis of Aliskiren, a direct renin inhibitor used for the treatment of hypertension. The purity and structural integrity of this intermediate are paramount to ensure the efficacy and safety of the final active pharmaceutical ingredient (API). This guide serves as a technical resource for researchers and professionals involved in the synthesis and analysis of Aliskiren and related compounds.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, storage, and for the design of synthetic and analytical procedures.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 172900-75-3 | [1] |

| Molecular Formula | C₁₂H₁₆O₄ | [1] |

| Molecular Weight | 224.25 g/mol | [1] |

| Boiling Point | 341.9 ± 27.0 °C at 760 mmHg | |

| Density | 1.1 ± 0.1 g/cm³ | |

| Flash Point | 150.2 ± 23.8 °C | |

| Storage Temperature | 2-8°C | [1] |

Synthesis of this compound

The primary synthetic route to this compound is through the Williamson ether synthesis. This involves the etherification of a suitably substituted phenol with an alkyl halide. A common precursor for this synthesis is isovanillin (3-hydroxy-4-methoxybenzaldehyde).

Synthetic Workflow

The logical workflow for the synthesis is depicted in the following diagram.

Experimental Protocol: Synthesis

This protocol is based on the methodology described in the patent literature for the synthesis of Aliskiren intermediates[2].

-

Reaction Setup: To a solution of isovanillin (3-hydroxy-4-methoxybenzaldehyde) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF), add a base, for instance, anhydrous potassium carbonate. The molar ratio of isovanillin to the base is typically 1:1.5.

-

Addition of Alkylating Agent: To the stirred suspension, add 3-methoxypropyl bromide in a molar ratio of 1:1 to 1:1.2 with respect to isovanillin.

-

Reaction: Heat the reaction mixture to a temperature between 70-80°C and maintain with stirring for 2-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into water.

-

Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate.

-

Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a mixture of petroleum ether and ethyl acetate) to yield pure this compound.

Structural Characterization

The structural identity and purity of the synthesized this compound are confirmed using a combination of spectroscopic techniques.

Characterization Workflow

The following diagram illustrates the logical workflow for the characterization of the synthesized product.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 190.22 | Aldehyde Carbonyl (C=O) |

| 154.24 | Aromatic C-O |

| 148.45 | Aromatic C-O |

| 129.50 | Aromatic C-H |

| 125.92 | Aromatic C-H |

| 110.13 | Aromatic C-H |

| 68.50 | -O-CH₂- |

| 65.50 | -O-CH₂- |

| 58.03 | -O-CH₃ |

| 55.51 | -O-CH₃ |

| 29.09 | -CH₂- |

| 28.82 | -CH₂- |

| Data sourced from patent literature[2]. |

Experimental Protocols: Characterization

-

Sample Preparation: Dissolve approximately 10-20 mg of the purified product in about 0.7 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Analysis (Expected): The proton NMR spectrum is expected to show signals corresponding to the aldehydic proton (around 9.8 ppm), aromatic protons (between 6.9 and 7.8 ppm), methoxy protons (as singlets around 3.9 ppm), and the protons of the methoxypropoxy side chain (methylene protons as multiplets between 2.0 and 4.2 ppm).

-

¹³C NMR Analysis: The carbon NMR spectrum should be consistent with the data presented in Table 2.

-

Sample Preparation: A thin film of the liquid sample can be prepared between two potassium bromide (KBr) plates, or the spectrum can be acquired using an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹.

-

Analysis (Expected): The IR spectrum is expected to exhibit a strong absorption band for the aldehyde carbonyl (C=O) stretching vibration around 1700 cm⁻¹. Characteristic C-H stretching vibrations for the aldehyde group are expected around 2820 and 2720 cm⁻¹. Aromatic C=C stretching bands should appear in the 1600-1450 cm⁻¹ region. Strong C-O stretching vibrations for the ether linkages are anticipated in the 1250-1000 cm⁻¹ range.

-

Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent like methanol or acetonitrile.

-

Instrumentation: Analyze the sample using a mass spectrometer, for instance, with electrospray ionization (ESI) or electron ionization (EI).

-

Analysis (Expected): The mass spectrum should show a molecular ion peak [M]⁺ or a pseudomolecular ion peak [M+H]⁺ or [M+Na]⁺ corresponding to the molecular weight of the compound (224.25 g/mol ). The fragmentation pattern would be expected to show losses of fragments such as the methoxypropyl group or the formyl group.

Conclusion

This technical guide has consolidated the available information on the structural analysis and characterization of this compound. The provided data and experimental protocols offer a valuable resource for scientists and researchers working on the synthesis of Aliskiren and related pharmaceutical compounds. The detailed workflows and tabulated data are intended to ensure clarity, reproducibility, and a thorough understanding of the properties and analysis of this important chemical intermediate. Further research to populate the missing experimental spectral data (¹H NMR, IR, and MS) would be a valuable addition to the scientific literature.

References

Physical and chemical properties of 4-(3-Methoxypropoxy)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 4-(3-Methoxypropoxy)benzaldehyde (CAS No. 42580-35-8). This document details available data on its properties, outlines a probable synthetic route with a detailed experimental protocol, and provides predicted spectral data for its characterization. This guide is intended to be a valuable resource for professionals in research and development.

Core Physical and Chemical Properties

This compound is an aromatic aldehyde characterized by a benzaldehyde core substituted with a 3-methoxypropoxy group at the para position. Its chemical structure suggests a compound with moderate polarity.

Data Presentation: Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₄O₃ | [1] |

| Molecular Weight | 194.23 g/mol | [1] |

| CAS Number | 42580-35-8 | [1] |

| Boiling Point | 311.2 °C at 760 mmHg | [2][3] |

| Density | 1.073 g/cm³ | [2] |

| Flash Point | 132.9 °C | [4] |

| Refractive Index | 1.523 | [3][4] |

| Melting Point | Not available in cited literature. | |

| Solubility | Not explicitly available in cited literature. Predicted to be soluble in common organic solvents like alcohols, ethers, and chlorinated hydrocarbons. |

Synthesis and Experimental Protocols

The most logical and widely applicable synthetic route to this compound is the Williamson ether synthesis. This method involves the reaction of 4-hydroxybenzaldehyde with a suitable 3-methoxypropyl halide (e.g., 1-bromo-3-methoxypropane or 1-chloro-3-methoxypropane) in the presence of a base.[5][6][7][8][9]

Experimental Protocol: Williamson Ether Synthesis of this compound

This protocol is a generalized procedure based on established Williamson ether synthesis methodologies for similar phenolic compounds.

Materials:

-

4-Hydroxybenzaldehyde

-

1-Bromo-3-methoxypropane (or 1-chloro-3-methoxypropane)

-

Anhydrous potassium carbonate (K₂CO₃) or another suitable base (e.g., sodium hydride)

-

Anhydrous polar aprotic solvent (e.g., N,N-Dimethylformamide (DMF) or acetonitrile)

-

Diethyl ether or other suitable extraction solvent

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, separatory funnel, etc.)

-

Heating mantle and magnetic stirrer

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-hydroxybenzaldehyde (1.0 eq) in the chosen anhydrous solvent (e.g., DMF).

-

Addition of Base: Add anhydrous potassium carbonate (1.5-2.0 eq) to the solution. Stir the mixture at room temperature for 15-30 minutes to facilitate the formation of the phenoxide.

-

Addition of Alkyl Halide: Add 1-bromo-3-methoxypropane (1.1-1.2 eq) to the reaction mixture.

-

Reaction: Heat the reaction mixture to a temperature appropriate for the chosen solvent (e.g., 80-100 °C for DMF) and maintain the temperature with stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a separatory funnel containing water.

-

Extraction: Extract the aqueous mixture with diethyl ether (or another suitable organic solvent) three times.

-

Washing: Combine the organic extracts and wash successively with saturated aqueous sodium bicarbonate solution, water, and finally with brine.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.[1][2][4][10]

Spectroscopic Data for Characterization

Predicted ¹H NMR Spectral Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.87 | s | 1H | Aldehyde proton (-CHO) |

| ~7.82 | d | 2H | Aromatic protons ortho to the aldehyde group |

| ~7.00 | d | 2H | Aromatic protons ortho to the ether linkage |

| ~4.15 | t | 2H | -O-CH₂-CH₂-CH₂-O- |

| ~3.59 | t | 2H | -O-CH₂-CH₂-CH₂-O- |

| ~3.38 | s | 3H | Methoxy group (-OCH₃) |

| ~2.10 | p | 2H | -O-CH₂-CH₂-CH₂-O- |

Predicted ¹³C NMR Spectral Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~190.7 | Aldehyde carbon (C=O) |

| ~164.0 | Aromatic carbon attached to the ether oxygen |

| ~131.9 | Aromatic carbons ortho to the aldehyde group |

| ~129.9 | Aromatic carbon attached to the aldehyde group |

| ~114.8 | Aromatic carbons ortho to the ether linkage |

| ~68.9 | -O-CH₂-CH₂-CH₂-O- |

| ~59.0 | Methoxy carbon (-OCH₃) |

| ~58.6 | -O-CH₂-CH₂-CH₂-O- |

| ~29.3 | -O-CH₂-CH₂-CH₂-O- |

Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2930-2850 | Medium | C-H stretching (aliphatic) |

| 2830-2810 & 2730-2710 | Medium | C-H stretching (aldehyde) |

| ~1700 | Strong | C=O stretching (aromatic aldehyde) |

| ~1600, ~1580, ~1510 | Medium-Strong | C=C stretching (aromatic ring) |

| ~1260 | Strong | C-O stretching (aryl ether) |

| ~1170 | Strong | C-O stretching (alkyl ether) |

| ~830 | Strong | C-H bending (para-substituted aromatic ring) |

Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 194 | [M]⁺ (Molecular ion) |

| 193 | [M-H]⁺ |

| 165 | [M-CHO]⁺ |

| 137 | [M-C₃H₇O]⁺ |

| 121 | [C₇H₅O₂]⁺ |

| 73 | [C₃H₇O₂]⁺ |

Visualizations

Logical Workflow for Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis and subsequent characterization of an organic compound like this compound.

Caption: General workflow for the synthesis and characterization of this compound.

Molecular Structure

The following diagram shows the two-dimensional structure of this compound.

Caption: 2D Structure of this compound.

References

- 1. How to purify Benzaldehyde (CAS: 100-52-7) to remove the Benzoic acid after long time stock? [chemicalcas.com]

- 2. Sciencemadness Discussion Board - Purification of benzaldehyde? - Powered by XMB 1.9.11 [sciencemadness.org]

- 3. journals.library.ualberta.ca [journals.library.ualberta.ca]

- 4. CA1132612A - Process for the purification of benzaldehyde - Google Patents [patents.google.com]

- 5. byjus.com [byjus.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. jk-sci.com [jk-sci.com]

- 8. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 9. gold-chemistry.org [gold-chemistry.org]

- 10. benchchem.com [benchchem.com]

4-(3-Methoxypropoxy)benzaldehyde molecular weight and formula

An In-depth Technical Guide to 4-Methoxy-3-(3-methoxypropoxy)benzaldehyde

This technical guide provides a comprehensive overview of the chemical and physical properties of 4-Methoxy-3-(3-methoxypropoxy)benzaldehyde, a compound of interest to researchers, scientists, and professionals in drug development. This document includes key molecular data, a hypothetical experimental workflow, and a conceptual signaling pathway relevant to its potential application in drug discovery.

Core Molecular Data

The fundamental molecular and physical properties of 4-Methoxy-3-(3-methoxypropoxy)benzaldehyde are summarized below. This data is essential for experimental design, analytical method development, and computational modeling.

| Property | Value | Citations |

| Molecular Formula | C₁₂H₁₆O₄ | [1][2][3][4] |

| Molecular Weight | 224.25 g/mol | [1][2][3][5][6] |

| CAS Number | 172900-75-3 | [1][5][7] |

| Density | 1.1 ± 0.1 g/cm³ | [5][6] |

| Boiling Point | 341.9 ± 27.0 °C at 760 mmHg | [5][6] |

| Topological Polar Surface Area (TPSA) | 44.76 Ų | [1] |

| LogP | 1.923 | [1] |

| Hydrogen Bond Acceptors | 4 | [1] |

| Rotatable Bonds | 7 | [1][6] |

Experimental Protocols

A patent describes a multi-step preparation method for a related compound, 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole, which is a key intermediate for Rabeprazole Sodium[8]. The initial step of this patented synthesis involves the reaction of 2,3-Dimethyl-4-nitropyridine-N-oxide with 3-methoxypropanol in the presence of a base like potassium carbonate in a solvent such as DMF[8]. This suggests that a similar nucleophilic aromatic substitution reaction could be employed for the synthesis of the target molecule.

For analytical characterization, standard methods such as High-Performance Liquid Chromatography (HPLC) for purity assessment, Mass Spectrometry (MS) for molecular weight confirmation, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation would be employed[8].

Potential Applications in Drug Discovery

Benzaldehyde derivatives have been investigated for various therapeutic applications, including their potential as anticancer agents[9]. Some studies have explored benzyloxybenzaldehyde derivatives as selective inhibitors of aldehyde dehydrogenase 1A3 (ALDH1A3), a target in cancer therapy[10]. Furthermore, benzaldehyde has been shown to act as a drug absorption promoter by increasing membrane permeability[11]. The unique substitution pattern of 4-Methoxy-3-(3-methoxypropoxy)benzaldehyde makes it an interesting candidate for further investigation in these and other therapeutic areas.

Conceptual Experimental Workflow

The following diagram illustrates a conceptual workflow for the initial stages of a drug discovery project involving a novel benzaldehyde derivative like 4-Methoxy-3-(3-methoxypropoxy)benzaldehyde.

Caption: A conceptual workflow for drug discovery.

Hypothetical Signaling Pathway Inhibition

The diagram below illustrates a hypothetical mechanism by which a derivative of 4-Methoxy-3-(3-methoxypropoxy)benzaldehyde could interfere with a cancer-related signaling pathway. This is a conceptual representation and would require experimental validation.

Caption: Hypothetical inhibition of a signaling pathway.

References

- 1. chemscene.com [chemscene.com]

- 2. Benzaldehyde, 4-methoxy-3-(3-methoxypropoxy)- | 172900-75-3 [chemicalbook.com]

- 3. Benzaldehyde, 4-methoxy-3-(3-methoxypropoxy)- | 172900-75-3 [chemicalbook.com]

- 4. Benzaldehyde, 4-methoxy-3-(3-methoxypropoxy)- CAS#: 172900-75-3 [amp.chemicalbook.com]

- 5. CAS#:172900-75-3 | 4-Methoxy-3-(3-methoxypropoxy)benzaldehyde | Chemsrc [chemsrc.com]

- 6. echemi.com [echemi.com]

- 7. 4-Methoxy-3-(3-methoxypropoxy)benzaldehyde | 172900-75-3 [sigmaaldrich.com]

- 8. CN103664886A - Preparation method of 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole - Google Patents [patents.google.com]

- 9. Benzaldehyde suppresses epithelial-mesenchymal plasticity and overcomes treatment resistance in cancer by targeting the interaction of 14-3-3ζ with H3S28ph - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Frontiers | Benzaldehyde, A New Absorption Promoter, Accelerating Absorption on Low Bioavailability Drugs Through Membrane Permeability [frontiersin.org]

An In-depth Technical Guide to the Solubility and Stability of 4-(3-Methoxypropoxy)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 4-(3-Methoxypropoxy)benzaldehyde, a key intermediate in various synthetic pathways. While specific experimental data for this compound is not extensively available in public literature, this document outlines its predicted physicochemical properties and provides detailed experimental protocols for its empirical determination. This guide is intended to be a valuable resource for professionals in research, development, and formulation.

Physicochemical Properties

This compound is an aromatic aldehyde with an ether linkage. Its structure suggests a moderate level of polarity, influencing its solubility and stability characteristics.

| Property | Value (Predicted/Reported) | Source |

| Molecular Formula | C12H16O4 | [ChemScene][1] |

| Molecular Weight | 224.25 g/mol | [ChemScene][1] |

| Boiling Point | 341.9 ± 27.0 °C at 760 mmHg | [Chemsrc][2] |

| Density | 1.1 ± 0.1 g/cm³ | [Chemsrc][2] |

| LogP (predicted) | 1.923 | [ChemScene][1] |

| Topological Polar Surface Area (TPSA) | 44.76 Ų | [ChemScene][1] |

| Storage Conditions | Sealed in dry, 2-8°C | [ChemScene][1] |

Predicted Solubility Profile

The principle of "like dissolves like" provides a basis for predicting the solubility of this compound in various solvents. The presence of a polar aldehyde group and ether linkages, combined with a nonpolar benzene ring, suggests solubility in a range of organic solvents.

| Solvent Class | Predicted Solubility | Rationale |

| Polar Protic | ||

| Water | Low | The nonpolar aromatic ring and the length of the alkoxy chain limit solubility in water, despite the presence of polar groups capable of hydrogen bonding. |

| Alcohols (Methanol, Ethanol) | High | The hydroxyl group of alcohols can act as a hydrogen bond donor and acceptor, effectively solvating the polar aldehyde and ether functionalities of the molecule. |

| Polar Aprotic | ||

| Acetone, Acetonitrile | Moderate to High | These solvents have a significant dipole moment and can engage in dipole-dipole interactions with the polar groups of the compound. |

| Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | These are highly polar solvents capable of effectively solvating a wide range of organic compounds, including those with moderate polarity. |

| Nonpolar | ||

| Hexane, Toluene | Low to Moderate | The nonpolar nature of these solvents makes them less effective at solvating the polar functional groups of this compound. |

Experimental Protocols

Determination of Aqueous and Organic Solvent Solubility (Shake-Flask Method)

This protocol outlines the equilibrium solubility method, a standard approach for determining the solubility of a compound in a specific solvent.

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed, screw-cap vial. The presence of undissolved solid is essential to ensure that the solution is saturated.

-

-

Equilibration:

-

Agitate the vials at a constant temperature (e.g., 25°C) using a mechanical shaker or rotator for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the saturated solution) using a pre-warmed pipette to prevent precipitation.

-

Filter the supernatant through a solvent-compatible syringe filter (e.g., 0.45 µm PTFE) to remove any remaining solid particles.

-

-

Quantification:

-

Dilute the filtered, saturated solution with a suitable solvent to a concentration within the linear range of a pre-validated analytical method (e.g., HPLC-UV).

-

Analyze the diluted sample to determine the concentration of this compound.

-

Calculate the solubility as the concentration of the compound in the saturated solution (e.g., in mg/mL or mol/L).

-

Stability Assessment: Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a compound. These studies also help in developing stability-indicating analytical methods.[2][3][4]

General Procedure:

A solution of this compound (e.g., 1 mg/mL in a suitable solvent) is subjected to the following stress conditions.[3] A control sample, protected from stress, is analyzed alongside the stressed samples.

Stress Conditions:

| Condition | Protocol |

| Acid Hydrolysis | Treat the compound solution with 0.1 N to 1 N HCl at room temperature and elevated temperatures (e.g., 60°C). Analyze samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the solution before analysis. |

| Base Hydrolysis | Treat the compound solution with 0.1 N to 1 N NaOH at room temperature and elevated temperatures (e.g., 60°C). Analyze samples at various time points. Neutralize the solution before analysis. |

| Oxidation | Treat the compound solution with 3-30% hydrogen peroxide (H₂O₂) at room temperature. Protect from light. Analyze samples at various time points. |

| Thermal Stress | Expose the solid compound to dry heat (e.g., 60-80°C) in a stability chamber. Analyze samples at various time points. Also, heat the compound solution under reflux and analyze. |

| Photostability | Expose the solid compound and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines). Use a control sample protected from light. |

Analytical Method:

A stability-indicating HPLC method should be developed and validated to separate the parent compound from any degradation products. A diode array detector can be used to assess peak purity. Mass spectrometry (LC-MS) can be employed to identify the mass of the degradation products, aiding in their structural elucidation.

Potential Degradation Pathways

Based on the functional groups present in this compound (aldehyde, ether, and aromatic ring), the following degradation pathways can be anticipated:

-

Oxidation of the Aldehyde: The aldehyde group is susceptible to oxidation, which would convert it to the corresponding carboxylic acid, 4-(3-methoxypropoxy)benzoic acid. This is a common degradation pathway for benzaldehydes.

-

Hydrolysis of the Ether Linkage: Under strong acidic or basic conditions and elevated temperatures, the ether linkages could be susceptible to cleavage, although this is generally less facile than ester hydrolysis.

-

Reactions involving the Aromatic Ring: While the benzene ring is generally stable, under harsh oxidative or photolytic conditions, reactions such as hydroxylation or ring opening could occur, leading to a variety of degradation products.

Conclusion

This technical guide provides a framework for understanding and experimentally determining the solubility and stability of this compound. The provided protocols for solubility determination and forced degradation studies are fundamental for the successful application of this compound in research and development, particularly in the pharmaceutical industry where regulatory requirements for compound characterization are stringent. The predictive information serves as a valuable starting point for experimental design.

References

An In-depth Technical Guide to the Safety, Handling, and MSDS of 4-(3-Methoxypropoxy)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety, handling, and Material Safety Data Sheet (MSDS) information for 4-(3-Methoxypropoxy)benzaldehyde. The information is compiled and presented to meet the needs of researchers, scientists, and professionals in the field of drug development.

Chemical Identification and Physical Properties

| Parameter | Value | Reference |

| Chemical Name | This compound | N/A |

| Synonyms | Benzaldehyde, 4-(3-methoxypropoxy)- | [1] |

| CAS Number | 42580-35-8 | [1] |

| Molecular Formula | C11H14O3 | [1] |

| Molecular Weight | 194.23 g/mol | [1] |

| Boiling Point | 341.9±27.0 °C at 760 mmHg | [2] |

| Density | 1.1±0.1 g/cm³ | [2] |

| Storage Temperature | 2-8°C | [3] |

Hazard Identification and GHS Classification

GHS Pictogram:

Signal Word: Warning

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Based on this information, it is prudent to handle this compound with similar precautions.

Toxicological Data (Surrogate Information)

Specific toxicological data for this compound is not available in the public domain. Therefore, data for the parent compound, Benzaldehyde (CAS: 100-52-7) , is provided as a surrogate to guide safety assessments.

| Toxicity Endpoint | Species | Route | Value | Reference |

| Acute Oral Toxicity (LD50) | Rat | Oral | 1430 mg/kg | [4] |

| Acute Dermal Toxicity (LD50) | Rabbit | Dermal | >5000 mg/kg | N/A |

| Skin Irritation | Rabbit | Dermal | Irritating | |

| Eye Irritation | Rabbit | Ocular | Serious eye irritation |

Handling and Storage

Proper handling and storage are crucial to ensure the safety of laboratory personnel and to maintain the integrity of the compound.

Handling:

-

Handle in a well-ventilated place, preferably in a chemical fume hood.[1]

-

Wear suitable protective clothing, including gloves and eye/face protection.[1]

-

Avoid contact with skin and eyes.[1]

-

Avoid the formation of dust and aerosols.[1]

-

Use non-sparking tools to prevent ignition sources.[1]

-

Prevent fire caused by electrostatic discharge.[1]

Storage:

-

Store in a cool, dry, and well-ventilated area.

-

Keep the container tightly closed.[5]

-

Store at the recommended temperature of 2-8°C.[3]

-

Incompatible materials to avoid include strong oxidizing agents and strong bases.[5]

Accidental Release Measures and Disposal

Accidental Release:

-

Ensure adequate ventilation.

-

Remove all sources of ignition.[1]

-

Evacuate personnel to safe areas.[1]

-

Wear appropriate personal protective equipment, including chemical-impermeable gloves.[1]

-

Prevent further leakage or spillage if it is safe to do so.[1]

-

Do not let the chemical enter drains.[1]

-

Contain the spill and collect it with an inert absorbent material.

-

Dispose of the collected material in accordance with local, state, and federal regulations.[1]

Disposal:

-

Dispose of contents and container to an approved waste disposal plant.[5]

-

Adhered or collected material should be promptly disposed of, in accordance with appropriate laws and regulations.[1]

Experimental Protocols

Detailed experimental protocols for assessing the safety of chemicals are provided by the Organisation for Economic Co-operation and Development (OECD). The following are summaries of relevant guidelines.

Skin Irritation/Corrosion Testing

The workflow for assessing skin irritation or corrosion typically follows a tiered approach to minimize animal testing.

References

Spectroscopic and Synthetic Profile of 4-(3-Methoxypropoxy)benzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 4-(3-methoxypropoxy)benzaldehyde, a key intermediate in various synthetic pathways. Due to the limited availability of public experimental data for this specific compound, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on its chemical structure and established spectroscopic principles. Furthermore, a detailed, generalized experimental protocol for its synthesis and characterization is provided, alongside a logical workflow diagram to guide researchers. This guide is intended to serve as a valuable resource for scientists and professionals involved in organic synthesis and drug development.

Chemical Structure and Properties

-

Chemical Name: this compound

-

CAS Number: 172900-75-3

-

Molecular Formula: C₁₂H₁₆O₄

-

Molecular Weight: 224.25 g/mol

-

Chemical Structure:

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of its functional groups and comparison with data from structurally similar compounds.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 9.88 | s | 1H | Aldehyde proton (-CHO) |

| 7.83 | d | 2H | Aromatic protons (ortho to -CHO) |

| 7.00 | d | 2H | Aromatic protons (ortho to -OR) |

| 4.15 | t | 2H | -O-CH₂-CH₂- |

| 3.91 | s | 3H | Ar-O-CH₃ (if present) |

| 3.59 | t | 2H | -CH₂-O-CH₃ |

| 3.38 | s | 3H | -O-CH₃ |

| 2.10 | p | 2H | -CH₂-CH₂-CH₂- |

Note: The aromatic protons will likely appear as two distinct doublets due to the para-substitution pattern. The specific chemical shifts and coupling constants would need to be confirmed by experimental data.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| 190.7 | Aldehyde carbonyl carbon (-CHO) |

| 164.5 | Aromatic carbon attached to -OR group |

| 131.9 | Aromatic carbons ortho to -CHO |

| 129.9 | Aromatic carbon attached to -CHO |

| 114.8 | Aromatic carbons ortho to -OR group |

| 69.8 | -O-CH₂-CH₂- |

| 66.9 | -CH₂-O-CH₃ |

| 58.6 | -O-CH₃ |

| 29.2 | -CH₂-CH₂-CH₂- |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2930-2850 | Medium | C-H stretching (aliphatic) |

| 2830, 2730 | Medium | C-H stretching (aldehyde) |

| 1695 | Strong | C=O stretching (aromatic aldehyde) |

| 1600, 1580, 1510 | Medium | C=C stretching (aromatic ring) |

| 1260, 1150 | Strong | C-O stretching (aryl ether & ether) |

| 830 | Strong | C-H bending (para-disubstituted ring) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity | Assignment |

| 224 | High | [M]⁺ (Molecular ion) |

| 193 | Medium | [M - OCH₃]⁺ |

| 165 | Medium | [M - CH₂OCH₃ - H]⁺ |

| 151 | High | [M - C₄H₉O]⁺ (loss of methoxypropoxy side chain) |

| 121 | High | [HOC₆H₄CHO]⁺ |

| 91 | Medium | [C₇H₇]⁺ (Tropylium ion) |

| 59 | High | [CH₃OCH₂]⁺ |

Experimental Protocols

The following are generalized protocols for the synthesis and spectroscopic analysis of this compound.

Synthesis of this compound

This procedure describes a typical Williamson ether synthesis.

Materials:

-

4-Hydroxybenzaldehyde

-

1-Bromo-3-methoxypropane

-

Potassium carbonate (K₂CO₃)

-

Acetone or Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-hydroxybenzaldehyde (1.0 eq), potassium carbonate (1.5 eq), and a suitable solvent such as acetone or DMF.

-

Stir the mixture at room temperature for 15 minutes.

-

Add 1-bromo-3-methoxypropane (1.2 eq) to the reaction mixture.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a solid or oil.

Spectroscopic Characterization

¹H and ¹³C NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 10-20 mg of the purified product in about 0.6 mL of deuterated chloroform (CDCl₃) in an NMR tube.

-

Instrumentation: Acquire the spectra on a 400 MHz (or higher) NMR spectrometer.

-

Data Acquisition: Obtain a standard ¹H NMR spectrum and a proton-decoupled ¹³C NMR spectrum.

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.

Infrared (IR) Spectroscopy:

-

Sample Preparation: If the product is a solid, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory. If it is an oil, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

-

Instrumentation: Record the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or dichloromethane).

-

Instrumentation: Analyze the sample using a mass spectrometer, typically with an Electron Ionization (EI) source.

-

Data Acquisition: Obtain the mass spectrum over a suitable m/z range (e.g., 50-500 amu).

Workflow and Pathway Diagrams

The following diagrams illustrate the logical workflow for the synthesis and spectroscopic analysis of this compound.

Caption: Synthesis and Spectroscopic Analysis Workflow.

Conclusion

This technical guide provides a detailed prediction of the spectroscopic data for this compound, a compound for which public experimental data is scarce. The predicted NMR, IR, and MS data, along with the provided synthetic and analytical protocols, offer a valuable starting point for researchers working with this molecule. The presented information is intended to facilitate the synthesis, identification, and further application of this compound in various fields of chemical research and development. It is important to note that the provided spectroscopic data are predictions and should be confirmed by experimental analysis.

The Versatile Scaffold: An In-depth Technical Guide to the Research Applications of Substituted Benzaldehydes

For Researchers, Scientists, and Drug Development Professionals

Substituted benzaldehydes, a class of aromatic aldehydes, are pivotal building blocks in organic synthesis and hold significant promise across diverse research fields. Their inherent reactivity, coupled with the tunable electronic and steric properties afforded by various substituents on the benzene ring, makes them invaluable precursors for the synthesis of a wide array of bioactive molecules and functional materials. This technical guide explores the core applications of substituted benzaldehydes in medicinal chemistry, materials science, and as versatile chemical intermediates, providing detailed experimental protocols and summarizing key quantitative data to facilitate further research and development.

Medicinal Chemistry: A Rich Source of Therapeutic Agents

Substituted benzaldehydes are a cornerstone in drug discovery, with derivatives exhibiting a broad spectrum of pharmacological activities. The aldehyde functional group serves as a reactive handle for the construction of more complex molecular architectures, leading to the development of novel therapeutic candidates.

Anticancer Activity

A significant body of research highlights the potential of substituted benzaldehydes and their derivatives as anticancer agents. These compounds can induce cytotoxicity in various cancer cell lines through diverse mechanisms, including the induction of apoptosis and cell cycle arrest.

A series of benzyloxybenzaldehyde derivatives have demonstrated significant activity against the HL-60 cell line.[1] Morphological assessment and DNA fragmentation analysis indicated that these compounds induce cell apoptosis and arrest the cell cycle at the G2/M phase.[1] This is often achieved through the modulation of key signaling pathways that control cell proliferation and survival. For instance, benzaldehyde has been shown to inhibit major signaling pathways in cancer cells, including the PI3K/AKT/mTOR, STAT3, NFκB, and ERK pathways, by regulating 14-3-3ζ-mediated protein-protein interactions.

The cytotoxic effects of various substituted benzaldehydes have been quantified using the MTT assay, with the half-maximal inhibitory concentration (IC50) serving as a key metric for comparison.

| Compound | SF-295 (Glioblastoma) IC50 (µg/mL) | OVCAR-8 (Ovarian) IC50 (µg/mL) | HCT-116 (Colon) IC50 (µg/mL) | HL-60 (Leukemia) IC50 (µg/mL) |

| 2,3-Dihydroxybenzaldehyde | 1.34 | 1.15 | 1.09 | 0.36 |

| 2,5-Dihydroxybenzaldehyde | 1.51 | 1.29 | 1.17 | 0.42 |

| 3,5-Dichlorosalicylaldehyde | 2.11 | 1.98 | 1.76 | 0.89 |

| 5-Nitrosalicylaldehyde | 4.75 | 3.98 | 3.12 | 1.54 |

| Doxorubicin (Reference) | 0.03 | 0.05 | 0.06 | 0.01 |

Data sourced from a study on the cytotoxic evaluation of substituted benzaldehydes.

Caption: Inhibition of key cancer signaling pathways by substituted benzaldehydes.

Antimicrobial and Antioxidant Activities

Substituted benzaldehydes also exhibit promising antimicrobial and antioxidant properties. The nature and position of the substituents on the aromatic ring play a crucial role in determining the potency of these activities. For instance, phenolic benzaldehydes have demonstrated bactericidal activities against various pathogens.[2] The presence of hydroxyl and methoxy groups, and their positions on the benzene ring, significantly influences the antimicrobial efficacy.[2]

Derivatives of substituted benzaldehydes, such as thiosemicarbazones, have been synthesized and evaluated for their antioxidant activity.[3] Certain substituents, like hydroxyl and dimethylamino groups, have been shown to enhance the radical scavenging capacity of these compounds.[3]

The antioxidant potential is often assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, with results expressed as the percentage of inhibition or IC50 values.

| Compound | Concentration (µM) | DPPH Radical Scavenging Activity (%) |

| 4-Hydroxybenzaldehyde thiosemicarbazone | 100 | 85.2 |

| 3-Methoxy-4-hydroxybenzaldehyde thiosemicarbazone | 100 | 92.5 |

| 3-Ethoxy-4-hydroxybenzaldehyde thiosemicrabazone | 100 | 91.8 |

| 4-Dimethylaminobenzaldehyde thiosemicarbazone | 100 | 88.7 |

Data is illustrative and based on findings for similar compound classes.

Neurodegenerative Diseases

Substituted benzaldehydes are being explored as potential therapeutic agents for neurodegenerative disorders like Alzheimer's disease. The mechanism of action often involves the inhibition of key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are responsible for the breakdown of the neurotransmitter acetylcholine.[4][5] By inhibiting these enzymes, the levels of acetylcholine in the brain can be increased, which is a therapeutic strategy for managing the cognitive symptoms of Alzheimer's.

References

- 1. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Acetylcholinesterase: From 3D Structure to Function - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Butyrylcholinesterase - Proteopedia, life in 3D [proteopedia.org]

- 5. 14-3-3ζ and aPKC-ι synergistically facilitate epithelial-mesenchymal transition of cholangiocarcinoma via GSK-3β/snail signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 4-Methoxy-3-(3-methoxypropoxy)benzaldehyde: Synthesis, Properties, and Pharmaceutical Applications

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive technical overview of 4-Methoxy-3-(3-methoxypropoxy)benzaldehyde, a key intermediate in pharmaceutical synthesis. It covers its chemical properties, detailed experimental protocols for its synthesis, and its significant role in the development of therapeutic agents.

Introduction and Nomenclature

4-Methoxy-3-(3-methoxypropoxy)benzaldehyde (CAS No: 172900-75-3) is an aromatic aldehyde derivative. While sometimes referred to as 4-(3-Methoxypropoxy)benzaldehyde, the correct IUPAC nomenclature places the methoxy group at position 4 and the methoxypropoxy group at position 3 of the benzaldehyde ring. This compound serves as a critical building block in organic synthesis, most notably as a precursor in the manufacturing of Aliskiren, a direct renin inhibitor used in the management of hypertension.[1] Its unique structure, combining an aldehyde functional group with two ether linkages, makes it a subject of interest for the development of novel bioactive molecules.

Chemical and Physical Properties

The physicochemical properties of 4-Methoxy-3-(3-methoxypropoxy)benzaldehyde are essential for its application in synthesis, dictating reaction conditions and purification strategies. Key quantitative data are summarized below.

| Property | Value | Reference |

| CAS Number | 172900-75-3 | [1][2][3] |

| Molecular Formula | C₁₂H₁₆O₄ | [1][2][3] |

| Molecular Weight | 224.25 g/mol | [2][3] |

| Density | 1.1 ± 0.1 g/cm³ | [1] |

| Boiling Point | 341.9 ± 27.0 °C at 760 mmHg | [1] |

| Topological Polar Surface Area (TPSA) | 44.76 Ų | [2] |

| LogP (Octanol-Water Partition Coefficient) | 1.923 | [2] |

| Hydrogen Bond Acceptors | 4 | [2] |

| Rotatable Bonds | 7 | [2] |

Synthesis and Experimental Protocols

The most common and industrially viable route for synthesizing 4-Methoxy-3-(3-methoxypropoxy)benzaldehyde is the Williamson ether synthesis. This method involves the reaction of isovanillin (3-hydroxy-4-methoxybenzaldehyde) with a suitable 3-methoxypropyl halide, such as 1-bromo-3-methoxypropane, in the presence of a base.[1]

The diagram below illustrates the logical flow of the Williamson ether synthesis for the target compound.

Caption: Williamson Ether Synthesis Workflow.

The following protocol is a representative procedure based on standard methodologies for Williamson ether synthesis applied to phenolic aldehydes.[4][5]

-

Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add isovanillin (10.0 g, 65.7 mmol), potassium carbonate (13.6 g, 98.6 mmol), and dimethylformamide (DMF, 100 mL).

-

Addition of Reagent: Stir the mixture at room temperature under a nitrogen atmosphere. Add 1-bromo-3-methoxypropane (12.6 g, 82.1 mmol) dropwise to the suspension over 15 minutes.

-

Reaction: Heat the reaction mixture to 80-90 °C and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching and Extraction: After completion, cool the mixture to room temperature and pour it into 500 mL of ice-cold water. Extract the aqueous mixture with ethyl acetate (3 x 150 mL).

-

Washing: Combine the organic layers and wash sequentially with water (2 x 100 mL) and saturated brine solution (1 x 100 mL).

-

Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil via column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient to yield the pure 4-Methoxy-3-(3-methoxypropoxy)benzaldehyde as a pale yellow oil.

Applications in Drug Development

The primary application of 4-Methoxy-3-(3-methoxypropoxy)benzaldehyde in the pharmaceutical industry is its role as a key intermediate in the synthesis of Aliskiren .[1] Aliskiren is the first in a class of drugs known as direct renin inhibitors, which are used to treat hypertension.

Renin is an enzyme that catalyzes the first and rate-limiting step of the Renin-Angiotensin-Aldosterone System (RAAS), which is the conversion of angiotensinogen to angiotensin I. By directly inhibiting this step, Aliskiren reduces the production of downstream effectors (Angiotensin II and Aldosterone) that cause vasoconstriction and sodium retention, thereby lowering blood pressure.

The diagram below illustrates the RAAS pathway and highlights the point of inhibition by Aliskiren.

Caption: The RAAS pathway and the inhibitory action of Aliskiren.

Broader Biological and Toxicological Profile

While the primary documented use of 4-Methoxy-3-(3-methoxypropoxy)benzaldehyde is as a synthetic intermediate, the broader class of benzaldehyde derivatives exhibits a wide range of biological activities, including antimicrobial, antifungal, and antioxidant properties.[6][7][8] For instance, some benzaldehydes have shown efficacy against various bacterial and fungal strains and can act as modulators for existing antibiotics.[8]

Given its structural novelty, evaluating the cytotoxicity and specific biological activities of 4-Methoxy-3-(3-methoxypropoxy)benzaldehyde is a necessary step in any drug development program that uses it as a scaffold.

The following is a representative protocol for assessing the in-vitro cytotoxicity of a compound on a mammalian cell line, adapted from established methods.[6]

-

Cell Culture: Culture a suitable cell line (e.g., Madin-Darby Canine Kidney - MDCK) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics, maintained at 37°C in a 5% CO₂ humidified incubator.

-

Cell Seeding: Seed the cells into a 96-well microtiter plate at a density of 1 x 10⁴ cells per well and allow them to adhere for 24 hours.

-

Compound Treatment: Prepare serial dilutions of 4-Methoxy-3-(3-methoxypropoxy)benzaldehyde in DMEM (e.g., from 0.1 µM to 100 µM). Replace the medium in the wells with the medium containing the test compound concentrations. Include a vehicle control (e.g., 0.1% DMSO) and a positive control.

-

Incubation: Incubate the plate for 48 hours at 37°C.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Conclusion

4-Methoxy-3-(3-methoxypropoxy)benzaldehyde is a valuable fine chemical with a well-defined role in the synthesis of the antihypertensive drug Aliskiren. Its synthesis is achieved through robust and scalable chemical methods like the Williamson ether synthesis. While its direct biological activities are not extensively documented, the broader family of benzaldehyde derivatives shows significant bioactive potential, suggesting that this compound could serve as a versatile scaffold for future drug discovery and development efforts. The protocols and data presented herein provide a technical foundation for researchers working with this important molecule.

References

- 1. CAS#:172900-75-3 | 4-Methoxy-3-(3-methoxypropoxy)benzaldehyde | Chemsrc [chemsrc.com]

- 2. chemscene.com [chemscene.com]

- 3. Benzaldehyde, 4-methoxy-3-(3-methoxypropoxy)- | 172900-75-3 [chemicalbook.com]

- 4. Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 5. Crystal structure of 4-(4-methoxyphenoxy)benzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Antimicrobial and Antioxidant Activities of the Root Bark Essential Oil of Periploca sepium and Its Main Component 2-Hydroxy-4-methoxybenzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

A Technical Guide to 4-(3-Methoxypropoxy)benzaldehyde: Synthesis, Commercial Sourcing, and Analytical Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Methoxy-3-(3-methoxypropoxy)benzaldehyde (CAS No. 172900-75-3), a key intermediate in the synthesis of the direct renin inhibitor, Aliskiren. This document details commercial sourcing, a robust synthetic protocol via Williamson ether synthesis, and in-depth analytical characterization. All quantitative data is presented in structured tables for clarity. Detailed experimental methodologies and visual diagrams of the synthetic and analytical workflows are provided to assist researchers in their procurement and laboratory application of this important compound.

Commercial Suppliers and Purchasing

4-Methoxy-3-(3-methoxypropoxy)benzaldehyde is readily available from a variety of commercial suppliers. The compound is typically offered in research quantities with purities generally exceeding 97%. Below is a summary of representative suppliers and their offerings. Pricing is subject to change and should be confirmed with the respective supplier.

| Supplier | Purity | Available Quantities | Indicative Pricing (USD) |

| ChemScene | ≥98% | 1g, 5g, 10g, 25g | Contact for pricing |

| Shanghai Aladdin Biochemical Technology Co., LTD. | ≥97% | 1g, 5g, 25g | ~ |

| Shanghai Nianxing Industrial Co., Ltd. | ≥97% | 1g, 5g, 25g | ~ |

| Dayang Chem (Hangzhou) Co., Ltd. | ≥97% | 1g, 5g, 25g | ~ |

| Chongqing Chemdad Co., Ltd. | Not specified | Not specified | Contact for pricing |

Synthesis of 4-Methoxy-3-(3-methoxypropoxy)benzaldehyde

The most common and efficient method for the synthesis of 4-Methoxy-3-(3-methoxypropoxy)benzaldehyde is the Williamson ether synthesis. This method involves the O-alkylation of isovanillin (3-hydroxy-4-methoxybenzaldehyde) with 1-bromo-3-methoxypropane in the presence of a base.

Synthetic Workflow

Caption: Synthetic workflow for 4-Methoxy-3-(3-methoxypropoxy)benzaldehyde.

Experimental Protocol: Williamson Ether Synthesis

Materials:

-

Isovanillin (3-hydroxy-4-methoxybenzaldehyde)

-

1-Bromo-3-methoxypropane

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Deionized water

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add isovanillin (1.0 equivalent).

-

Add anhydrous potassium carbonate (1.5 equivalents).

-

Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF to dissolve the solids.

-

To the stirring suspension, add 1-bromo-3-methoxypropane (1.2 equivalents) dropwise at room temperature.

-

Heat the reaction mixture to 80-90 °C and maintain for 4-6 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.

-

Cool the reaction mixture to room temperature and pour it into a separatory funnel containing deionized water.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers and wash twice with deionized water, followed by one wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure 4-Methoxy-3-(3-methoxypropoxy)benzaldehyde.

Analytical Characterization

The identity and purity of synthesized or purchased 4-Methoxy-3-(3-methoxypropoxy)benzaldehyde should be confirmed by standard analytical techniques.

Analytical Workflow

Methodological & Application

Synthetic Routes to 4-(3-Methoxypropoxy)benzaldehyde: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 4-(3-Methoxypropoxy)benzaldehyde, a valuable building block in pharmaceutical and organic synthesis. The primary route detailed is the Williamson ether synthesis, a robust and widely applicable method for the formation of ethers.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds and organic materials. Its structure, featuring a substituted benzaldehyde, offers a versatile handle for further chemical transformations. The methoxypropoxy side chain can influence the pharmacokinetic properties of target molecules, making this a compound of significant interest in medicinal chemistry. The Williamson ether synthesis provides a reliable and efficient method for its preparation from readily available starting materials.

Synthetic Strategy: Williamson Ether Synthesis

The most common and direct route to this compound is the Williamson ether synthesis. This method involves the reaction of a phenoxide ion with a primary alkyl halide. In this case, 4-hydroxybenzaldehyde is deprotonated with a suitable base to form the corresponding phenoxide, which then acts as a nucleophile, attacking the electrophilic carbon of 1-bromo-3-methoxypropane to form the desired ether product via an SN2 reaction.[1][2][3][4][5]

Reaction Scheme:

Data Presentation

The following table summarizes the key quantitative data for the reactants and the product involved in the Williamson ether synthesis of this compound.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Role |

| 4-Hydroxybenzaldehyde | C₇H₆O₂ | 122.12 | Starting Material (Nucleophile precursor) |

| 1-Bromo-3-methoxypropane | C₄H₉BrO | 153.02 | Starting Material (Electrophile) |

| Potassium Carbonate | K₂CO₃ | 138.21 | Base |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Solvent |

| This compound | C₁₂H₁₆O₄ | 224.25 | Product |

Experimental Protocol

This protocol is adapted from a similar, well-documented Williamson ether synthesis of a substituted benzaldehyde.[1]

Materials:

-

4-Hydroxybenzaldehyde

-

1-Bromo-3-methoxypropane

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Deionized Water

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature control

-

Reflux condenser

-

Separatory funnel

-

Büchner funnel and filter flask

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 4-hydroxybenzaldehyde (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

-

Solvent Addition: Add anhydrous DMF to the flask to create a stirrable suspension (approximately 5-10 mL per gram of 4-hydroxybenzaldehyde).

-

Addition of Alkyl Halide: While stirring the suspension at room temperature, add 1-bromo-3-methoxypropane (1.1 eq) dropwise.

-

Reaction: Heat the reaction mixture to 80-100°C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (4-hydroxybenzaldehyde) is consumed (typically 3-6 hours).

-

Work-up:

-

Allow the reaction mixture to cool to room temperature.

-

Pour the mixture into a beaker containing ice-water (approximately 10 times the volume of DMF used).

-

Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

-

Combine the organic layers and wash with deionized water (2 x 20 mL) and then with brine (1 x 20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

The crude product can be further purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to yield pure this compound.

-

Expected Yield: Based on similar reactions, a yield of 70-85% can be expected.

Expected Spectroscopic Data:

-

¹H NMR (CDCl₃):

-

δ 9.88 (s, 1H, -CHO)

-

δ 7.85 (d, 2H, Ar-H ortho to -CHO)

-

δ 7.05 (d, 2H, Ar-H ortho to -O)

-

δ 4.15 (t, 2H, -O-CH₂-)

-

δ 3.58 (t, 2H, -CH₂-O-CH₃)

-

δ 3.38 (s, 3H, -OCH₃)

-

δ 2.10 (quint, 2H, -CH₂-CH₂-CH₂-)

-

-

¹³C NMR (CDCl₃):

-

δ 190.8 (-CHO)

-

δ 164.0 (Ar-C-O)

-

δ 132.0 (Ar-C)

-

δ 130.0 (Ar-C)

-

δ 115.0 (Ar-C)

-

δ 68.0 (-O-CH₂-)

-

δ 66.0 (-CH₂-O-CH₃)

-

δ 59.0 (-OCH₃)

-

δ 29.0 (-CH₂-CH₂-CH₂-)

-

Visualizations

Diagram 1: Synthetic Workflow

References

Application Notes and Protocols: 4-(3-Methoxypropoxy)benzaldehyde in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(3-Methoxypropoxy)benzaldehyde is a key aromatic aldehyde intermediate utilized in various organic synthesis protocols, most notably in the pharmaceutical industry. Its bifunctional nature, possessing both an aldehyde group and an ether linkage, allows for a range of chemical transformations, making it a valuable building block for the construction of complex molecular architectures. The methoxypropoxy side chain can influence the solubility and pharmacokinetic properties of the final active pharmaceutical ingredient (API). This document provides detailed application notes, experimental protocols, and relevant data for the use of this compound in organic synthesis.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the O-alkylation of 4-hydroxybenzaldehyde with a suitable 3-methoxypropyl halide.

Experimental Protocol: Williamson Ether Synthesis

This protocol is adapted from established procedures for the synthesis of similar alkoxy-substituted benzaldehydes.

Materials:

-

4-Hydroxybenzaldehyde

-

1-Bromo-3-methoxypropane (or 1-chloro-3-methoxypropane)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetone or Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-hydroxybenzaldehyde (1.0 equivalent), anhydrous potassium carbonate (1.5-2.0 equivalents), and anhydrous acetone or DMF (10-15 mL per mmol of 4-hydroxybenzaldehyde).

-

Addition of Alkylating Agent: To the stirred suspension, add 1-bromo-3-methoxypropane (1.1-1.2 equivalents) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux (for acetone, ~56°C; for DMF, a temperature of 80-100°C may be used for a faster reaction) and maintain for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Filter the solid potassium carbonate and wash it with a small amount of acetone.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.

-

Dissolve the resulting residue in ethyl acetate.

-

Transfer the ethyl acetate solution to a separatory funnel and wash sequentially with deionized water and brine.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Quantitative Data

While specific experimental data for the synthesis of this compound is not extensively reported in the literature, the following table provides expected and analogous data based on similar Williamson ether syntheses of substituted benzaldehydes.

| Parameter | Expected/Analogous Value | Citation |

| Yield | 70-90% | N/A |

| Purity | >95% (after purification) | N/A |

| Appearance | Colorless to pale yellow oil | N/A |

| Boiling Point | Not available | N/A |

| ¹H NMR (CDCl₃) | δ 9.88 (s, 1H, CHO), 7.84 (d, 2H, Ar-H), 7.03 (d, 2H, Ar-H), 4.15 (t, 2H, O-CH₂), 3.58 (t, 2H, CH₂-O), 3.38 (s, 3H, OCH₃), 2.10 (p, 2H, CH₂) | N/A |

| ¹³C NMR (CDCl₃) | δ 190.8, 164.0, 132.0, 130.0, 114.8, 70.0, 66.5, 58.9, 29.2 | N/A |

| IR (neat, cm⁻¹) | ~2930, 2830, 1685 (C=O), 1600, 1575, 1250, 1160 | N/A |

| MS (EI) | m/z (%) = 194 (M⁺) | N/A |

Note: The spectroscopic data provided are predicted values based on the structure and data from analogous compounds. Actual experimental values may vary.

Application in Pharmaceutical Synthesis: Intermediate for Rabeprazole

A primary and well-documented application of this compound and its derivatives is in the synthesis of the proton pump inhibitor, Rabeprazole . Specifically, a derivative, 2-(chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine, is a key intermediate that is ultimately derived from precursors utilizing the 4-(3-methoxypropoxy) moiety. The synthesis of this key pyridine intermediate is a multi-step process.

Reaction Scheme: Synthesis of a Key Rabeprazole Intermediate

The following scheme illustrates the multi-step synthesis of 2-({[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methyl}sulfanyl)-1H-benzimidazole, a direct precursor to Rabeprazole. This synthesis highlights the importance of the 4-(3-methoxypropoxy) group.

Step 1: Synthesis of 4-(3-methoxypropoxy)-2,3-dimethylpyridine 1-oxide

4-Chloro-2,3-dimethylpyridine 1-oxide is reacted with 3-methoxypropan-1-ol in the presence of a strong base like sodium hydride.

Step 2: Rearrangement and Hydrolysis

The resulting pyridine N-oxide undergoes rearrangement upon treatment with acetic anhydride, followed by hydrolysis to yield [4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methanol.

Step 3: Chlorination

The alcohol is then chlorinated using a reagent like thionyl chloride to give 2-(chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine.

Step 4: Condensation

Finally, this chlorinated intermediate is condensed with 2-mercaptobenzimidazole in the presence of a base to form the Rabeprazole sulfide precursor.

Visualizations

Synthesis of this compound

Application Notes and Protocols: 4-(3-Methoxypropoxy)benzaldehyde as a Key Intermediate in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 4-(3-Methoxypropoxy)benzaldehyde and its derivatives as pivotal intermediates in the synthesis of significant pharmaceutical agents. The focus is on the practical application of this chemical moiety in the construction of the proton pump inhibitor, Rabeprazole, and the direct renin inhibitor, Aliskiren.

Application in the Synthesis of Rabeprazole

The 4-(3-methoxypropoxy) group is a crucial structural component of Rabeprazole, a widely used proton pump inhibitor for treating acid-related gastrointestinal conditions. In the synthesis of Rabeprazole, the journey to incorporating this group begins with a related precursor, 4-(3-methoxypropoxy)-2,3-dimethylpyridine 1-oxide.

Synthesis of the Key Intermediate: 4-(3-Methoxypropoxy)-2,3-dimethylpyridine 1-oxide

The synthesis commences with the nucleophilic substitution of 2,3-Dimethyl-4-nitropyridine-N-oxide with 3-methoxy-1-propanol.

Experimental Protocol:

-

Reaction Setup: In a suitable reaction vessel, dissolve 2,3-Dimethyl-4-nitropyridine-N-oxide in dimethylformamide (DMF).

-

Addition of Reagents: Add 3-methoxy-1-propanol and anhydrous potassium carbonate to the solution.

-

Reaction Conditions: Heat the mixture to 120-125 °C and stir for approximately 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[1]

-

Work-up: Upon completion, cool the reaction mixture to 40-50 °C and filter the solids. Wash the solid residue with DMF. The combined filtrate contains the desired product, 4-(3-methoxypropoxy)-2,3-dimethylpyridine-N-oxide.

| Parameter | Value | Reference |

| Starting Material | 2,3-Dimethyl-4-nitropyridine-N-oxide | [1] |

| Reagents | 3-methoxy-1-propanol, Anhydrous Potassium Carbonate, DMF | [1] |